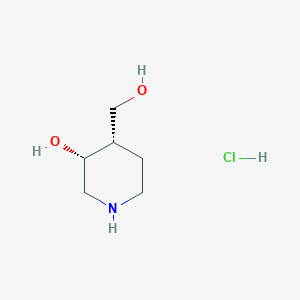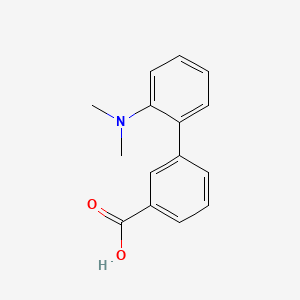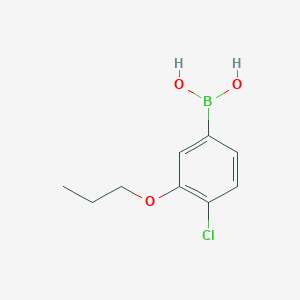![molecular formula C8H5NO2S B1454876 Thieno[3,2-b]pyridine-7-carboxylic acid CAS No. 1416714-01-6](/img/structure/B1454876.png)
Thieno[3,2-b]pyridine-7-carboxylic acid
Overview
Description
Thieno[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest due to its diverse pharmacological and biological activities, including anticancer, antifungal, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Thieno[3,2-b]pyridine derivatives are known to exhibit a wide range of pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Mode of Action
It is believed to inhibit tyrosine kinases associated with pdgfr or raf . This inhibition can disrupt a variety of cellular communication problems, making these compounds potentially useful in cancer treatment .
Biochemical Pathways
Thieno[3,2-b]pyridine-7-carboxylic acid is thought to affect several biochemical pathways. It may inhibit protein kinases (PKs), which play key roles in several signal transduction pathways, leading to metastasis and drug resistance . By inhibiting these pathways, the compound could potentially halt the progression of diseases characterized by uncontrolled cell proliferation and differentiation, such as cancer .
Pharmacokinetics
The structural similarity of many drugs with dna bases such as adenine and guanine is a key factor to explain their effectiveness . This suggests that this compound may have good bioavailability.
Result of Action
It is known that thienopyrimidine derivatives can have various biological activities, including anticancer effects through the inhibition of various enzymes and pathways . For example, some thienopyrimidine derivatives have shown promising anti-proliferative activity against several cancer cell lines .
Action Environment
It is known that the effectiveness of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[3,2-b]pyridine-7-carboxylic acid can be synthesized through various methods. One common approach involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . Another method includes the condensation reaction of thiophene-2-carboxamides with formic acid or triethyl orthoformate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various substituted thieno[3,2-b]pyridine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Thieno[3,2-b]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: this compound is utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Another heterocyclic compound with similar biological activities.
Thieno[3,4-b]pyridine: Known for its use in medicinal chemistry and drug development.
Uniqueness: Thieno[3,2-b]pyridine-7-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which can enhance its solubility and reactivity. This structural uniqueness contributes to its diverse range of biological activities and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
thieno[3,2-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-1-3-9-6-2-4-12-7(5)6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMCOQCSDLNNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CSC2=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280470 | |
| Record name | Thieno[3,2-b]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416714-01-6 | |
| Record name | Thieno[3,2-b]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416714-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-b]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes thieno[3,2-b]pyridine-7-carboxylic acid derivatives interesting for targeting KDM5A?
A: The development of selective inhibitors for α-ketoglutarate (αKG) and Fe(II)-dependent dioxygenases, like KDM5 histone demethylases, is challenging due to the high conservation of their active sites. this compound derivatives offer a promising approach by targeting a unique feature near the KDM5A active site – a noncatalytic cysteine residue (Cys481). This cysteine, absent in other histone demethylase families, presents an opportunity for selective inhibition through covalent modification. [, ]
Q2: How do these compounds interact with KDM5A at the molecular level?
A: Research has focused on modifying the this compound scaffold to enable interactions with Cys481. For example, incorporating an electrophilic acrylamide group into the structure, as seen in compound N71 (2-((3-(4-(dimethylamino)but-2-enamido)phenyl)(2-(piperidin-1-yl)ethoxy)methyl)this compound), allows for covalent bond formation with Cys481. This covalent interaction leads to more potent and longer-lasting inhibition compared to non-covalent analogs. [, , ]
Q3: What structural modifications have been explored to enhance the inhibitory activity of this compound derivatives against KDM5A?
A3: Several modifications have been investigated, including:
- Introduction of electrophilic groups: Adding acrylamide moieties, as in N71, allows for covalent binding to Cys481, enhancing potency and duration of inhibition. [, ]
- Variation of substituents: Exploring different substituents on the thienopyridine core and surrounding groups can influence binding affinity and selectivity. For instance, compounds like N70 (2-((3-aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)this compound) and N49 (2-((2-chlorophenyl)(2-(1-methylpyrrolidin-2-yl)ethoxy)methyl)this compound) showcase the impact of varying substituents on binding. [, , ]
Q4: What methods are used to study the interactions between these compounds and KDM5A?
A4: Various techniques are employed to characterize these interactions:
- X-ray crystallography: This technique allows researchers to determine the three-dimensional structure of KDM5A bound to inhibitors, providing detailed insights into binding modes and interactions with key residues. [, , , , , ]
- Enzyme inhibition assays: These assays quantify the inhibitory activity of compounds against KDM5A, allowing for the determination of IC50 values and assessment of inhibition mechanisms (e.g., competitive vs. non-competitive). [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




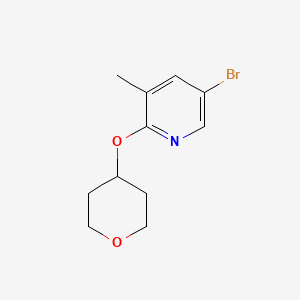
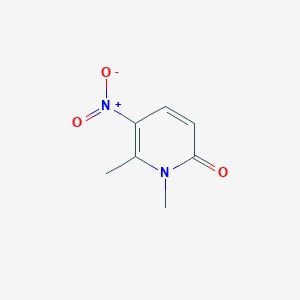
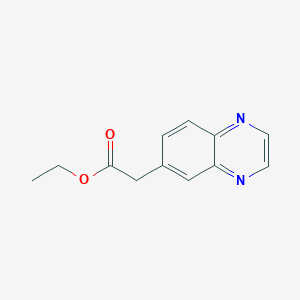


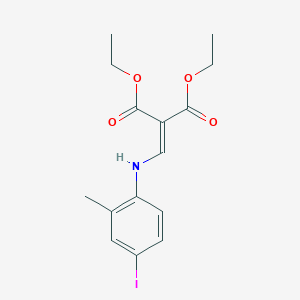

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B1454806.png)
